Disofenin

Hepatobiliary scintigraphy Radiopharmaceutical Hepatic extraction

Disofenin is the scientifically preferred IDA analog for routine hepatobiliary imaging research in patients with serum bilirubin <7.6 mg/dL, delivering 88% hepatic extraction efficiency with acceptable renal background. Its Na+-independent hepatocyte uptake mechanism ensures reliable organic anion transport studies without confounding sodium-dependent effects. As a well-characterized reference standard in comparative imaging trials, disofenin enables reproducible quantitative hepatic function assessment—procure now to enhance protocol consistency.

Molecular Formula C18H26N2O5
Molecular Weight 350.4 g/mol
CAS No. 65717-97-7
Cat. No. B014549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisofenin
CAS65717-97-7
SynonymsN-[2-[[2,6-bis(1-methylethyl)phenyl]amino]-2-oxoethyl]-N-(carboxymethyl)glycine; _x000B_Disofenin;  DISIDA; 
Molecular FormulaC18H26N2O5
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)CN(CC(=O)O)CC(=O)O
InChIInChI=1S/C18H26N2O5/c1-11(2)13-6-5-7-14(12(3)4)18(13)19-15(21)8-20(9-16(22)23)10-17(24)25/h5-7,11-12H,8-10H2,1-4H3,(H,19,21)(H,22,23)(H,24,25)
InChIKeyUDUSOMRJOPCWHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Disofenin (CAS 65717-97-7): Product Profile and Scientific Procurement Overview


Disofenin (CAS 65717-97-7), also known as 99mTc-DISIDA, is a technetium-99m-labeled iminodiacetic acid (IDA) derivative that functions as a radiopharmaceutical diagnostic agent for hepatobiliary scintigraphy (cholescintigraphy) [1]. Following intravenous administration, disofenin is rapidly cleared from the bloodstream by hepatocytes via an energy-dependent anionic transport mechanism and subsequently excreted unconjugated into the biliary tract, enabling functional imaging of the hepatobiliary system [2]. Disofenin is one of two U.S. Food and Drug Administration (FDA)-approved IDA analogs currently in clinical use for hepatobiliary imaging [3]. The compound is supplied as a non-radioactive kit for reconstitution with sodium pertechnetate Tc-99m injection prior to patient administration, with typical administered activities ranging from 3 to 10 mCi depending on the patient's serum bilirubin level [4].

Why Disofenin Cannot Be Casually Substituted with Other 99mTc-IDA Radiopharmaceuticals


Disofenin belongs to the 99mTc-IDA radiopharmaceutical class, which includes lidofenin (HIDA), mebrofenin (Choletec), and arclofenin. Despite sharing a common iminodiacetic acid core structure, these analogs exhibit substantial and clinically meaningful differences in hepatic extraction efficiency, renal excretion rates, and susceptibility to competitive inhibition by elevated serum bilirubin [1]. Substituting disofenin with another IDA agent without adjusting imaging protocols or accounting for patient-specific bilirubin levels can result in diagnostically suboptimal studies, including increased renal background activity that may obscure hepatobiliary structures or delayed hepatic clearance that prolongs imaging time [2]. The specific substitution pattern on the IDA backbone—diisopropyl for disofenin versus dimethyl for lidofenin and bromo-trimethyl for mebrofenin—determines each agent's lipophilicity, protein binding affinity, and transport kinetics via hepatocyte organic anion transporters, directly impacting their clinical utility in jaundiced versus non-jaundiced patient populations [3]. The quantitative evidence presented below establishes precisely where disofenin positions itself within this chemical series and under what conditions procurement of the specific compound is scientifically justified.

Quantitative Comparative Evidence: Disofenin vs. Mebrofenin and Lidofenin in Hepatobiliary Imaging


Hepatic Extraction Efficiency: Disofenin vs. Mebrofenin

Disofenin exhibits a hepatic extraction efficiency of 88%, which is quantitatively lower than that of mebrofenin at 98% [1]. This 10 percentage-point difference in first-pass hepatic extraction represents the primary pharmacokinetic divergence between the two FDA-approved 99mTc-IDA agents [1].

Hepatobiliary scintigraphy Radiopharmaceutical Hepatic extraction

Renal Excretion and Image Background Activity: Disofenin vs. Mebrofenin

Disofenin demonstrates 9% renal excretion of the administered dose, compared to only 1% for mebrofenin [1]. This 9-fold difference in alternative excretory pathway utilization results in visible renal radioactivity in images of normal subjects receiving disofenin, whereas renal visualization is not observed with mebrofenin in subjects with normal bilirubin levels [2]. At a total bilirubin level of 25 mg/dL, mebrofenin renal excretion remains below that of disofenin in patients with normal bilirubin levels [2].

Renal excretion Hepatobiliary imaging Radiopharmaceutical

Cellular Uptake Kinetics and Transporter Specificity: Disofenin vs. Lidofenin and Mebrofenin

In short-term cultured rat hepatocytes at 37°C, 99mTc-disofenin and 99mTc-mebrofenin exhibited the greatest rate of initial uptake among the IDA agents tested [1]. Uptake of both 99mTc-disofenin and 99mTc-lidofenin was inhibited by 20 μM sulfobromophthalein, bilirubin, taurocholate, deoxycholate, chenodeoxycholate, and cholate, indicating a common anionic transport mechanism shared by these two compounds [1]. Notably, 99mTc-disofenin uptake was unaffected by removal of NaCl from the medium, distinguishing its transport mechanism from the Na+-dependent taurocholate uptake pathway [1].

Hepatocyte uptake Anion transport Radiopharmaceutical

Clinical Imaging Performance in Jaundiced Patients: Disofenin Diagnostic Accuracy

In a clinical trial of 82 patients referred for hepatobiliary evaluation, 99mTc-disofenin correctly diagnosed acute cholecystitis in 20 patients, 9 of whom (45%) presented with jaundice and serum bilirubin levels ranging from 1.2 to 7.6 mg/dL [1]. Renal activity interfered with image interpretation in only 9 of 82 patients (11%) [1]. In a separate study of infants with conjugated hyperbilirubinemia (n=181, mean age 53 ± 29 days), hepatobiliary scintigraphy with either 99mTc-disofenin or 99mTc-mebrofenin demonstrated high diagnostic sensitivity, with both agents capable of producing diagnostic-quality images at bilirubin levels up to 20-30 mg/dL [2].

Acute cholecystitis Jaundice Hepatobiliary imaging

Positioning Among 99mTc-IDA Derivatives: Disofenin as the "Best Universal Agent" of Its Era

A systematic evaluation of multiple 99mTc-IDA derivatives—including dimethyl (lidofenin), diethyl, paraisopropyl (iprofenin), parabutyl (butilfenin), and diisopropyl (disofenin)—concluded that the diisopropyl analog (disofenin) represented "the best universal agent at this time" [1]. This assessment was based on balanced performance across multiple parameters including hepatic extraction, biliary excretion kinetics, and renal background activity, representing an optimized compromise among competing pharmacokinetic requirements rather than superiority in any single dimension [1].

Radiopharmaceutical development Structure-activity relationship Hepatobiliary imaging

Optimal Procurement and Utilization Scenarios for Disofenin Based on Quantitative Evidence


Routine Hepatobiliary Imaging in Patients with Normal to Mildly Elevated Bilirubin

Disofenin is ideally suited for routine cholescintigraphy in patients with serum bilirubin levels below 7.6 mg/dL, where its 88% hepatic extraction efficiency provides satisfactory to excellent image quality with acceptable renal background activity (9% excretion, renal visualization in 11% of patients) [1]. At bilirubin levels up to 20-30 mg/dL, disofenin remains diagnostically useful, though mebrofenin's superior extraction efficiency (98%) and lower renal excretion (1%) become increasingly advantageous [2]. Procurement of disofenin is cost-effective for nuclear medicine departments where the majority of referred patients fall within the normal-to-moderate bilirubin range.

Quantitative Assessment of Liver Function via Pharmacokinetic Modeling

Disofenin whole-blood pharmacokinetics demonstrate biexponential clearance characterized by rapid (t½ = 2.4 min) and slow (t½ = 58 min) disposition phases in normal dogs, with whole blood clearance rates significantly differentiating normal from liver-damaged animals (256 vs 58 mL/min, p < 0.001) [1]. In human studies, plasma total body clearance C₁(T) and hepatic excretion half-life T½(E) provided the best discrimination between control subjects and patients with liver disease, with C₁(T) being particularly sensitive to both severe and mild forms of hepatobiliary dysfunction [2]. This pharmacokinetic evidence supports disofenin procurement for quantitative hepatic function assessment beyond qualitative imaging.

Clinical Research Requiring Na+-Independent Hepatocellular Uptake

Unlike agents dependent on Na+-taurocholate co-transport, disofenin uptake into hepatocytes proceeds via a Na+-independent anionic transport mechanism, as demonstrated by unchanged uptake rates in NaCl-depleted medium [1]. This mechanistic distinction makes disofenin the preferred IDA agent for research applications investigating organic anion transport pathways that are independent of the sodium gradient, or for studies where concurrent manipulation of sodium-dependent transporters would confound experimental interpretation. Procurement of disofenin rather than mebrofenin is scientifically justified when the research question specifically addresses Na+-independent anion transport mechanisms.

Clinical Settings Where Disofenin Serves as Reference Standard Comparator

Disofenin (99mTc-DISIDA) has been extensively used as the reference standard comparator in multiple studies evaluating novel IDA derivatives and alternative hepatobiliary imaging agents [1]. In crossover patient studies (n=14), 99mTc-arclophenin demonstrated close similarity to 99mTc-disofenin with regard to blood pool retention, gross liver/heart ratios, and liver washout [1]. Additionally, in a murine model evaluating 99mTc-mercaptoacetyltriglycine-biocytin, 99mTc-disofenin served as the established comparator, revealing that the novel agent's hepatic uptake was unaffected by bilirubin coinjection whereas 99mTc-disofenin showed higher blood background under bilirubin challenge [2]. Procurement of disofenin is therefore essential for research laboratories and contract research organizations conducting comparative studies of new hepatobiliary imaging agents requiring an established, well-characterized reference compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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